molecular formula C8H9BrClNO2 B3101400 (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride CAS No. 1391529-06-8

(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

Cat. No.: B3101400
CAS No.: 1391529-06-8
M. Wt: 266.52 g/mol
InChI Key: WANQBUDPQVTWJW-FJXQXJEOSA-N
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Description

(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (CAS: 1391529-06-8) is a chiral organic compound with the molecular formula C₈H₉BrClNO₂ and a molecular weight of 266.52 g/mol . Its IUPAC name is (2S)-2-amino-2-(4-bromophenyl)acetic acid; hydrochloride, and it is classified as an α-amino acid derivative with a brominated aromatic ring. The compound is supplied by American Elements in high-purity grades (99%–99.999%) for pharmaceutical and research applications .

Properties

IUPAC Name

(2S)-2-amino-2-(4-bromophenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANQBUDPQVTWJW-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride typically involves the bromination of phenylacetic acid followed by amination. One common method is the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide . The resulting 4-bromophenylacetic acid is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired amino acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding phenylacetic acid derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia under basic conditions.

Major Products

The major products formed from these reactions include oximes, nitriles, reduced phenylacetic acid derivatives, and various substituted phenylacetic acids.

Scientific Research Applications

(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Halogen substituents significantly influence the electronic, steric, and biological properties of aromatic amino acids. Below is a comparative analysis:

Table 1: Halogen-Substituted Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(S)-2-Amino-2-(4-bromophenyl)acetic acid HCl C₈H₉BrClNO₂ 266.52 1391529-06-8 Bromine at para position; S-enantiomer
(R)-2-Amino-2-(4-fluorophenyl)acetic acid HCl C₈H₈FClNO₂ 205.61 1219399-79-7 Fluorine substituent; R-enantiomer
2-Amino-2-(4-chloro-2-methylphenyl)acetic acid C₈H₉ClNO₂ 201.65 EN300-59905 Chlorine and methyl groups; racemic
2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid HCl C₈H₇BrClFNO₂ 284.50 1136881-78-1 Bromine and fluorine at para/meta positions

Key Observations :

  • Bromine vs. Fluorine’s electronegativity enhances metabolic stability .
  • Enantiomerism : The S-enantiomer (target compound) may exhibit distinct pharmacokinetic behavior compared to the R-enantiomer (e.g., QV-7872 in ) .

Chain-Length Variants

Variations in the carbon backbone alter solubility and biological activity:

Table 2: Chain-Length Modifications
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(S)-3-Amino-3-(4-bromophenyl)propanoic acid HCl C₉H₁₁BrClNO₂ 280.55 930769-56-5 Propanoic acid backbone; extended chain
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid C₉H₁₀FNO₂ 183.18 456-88-2 Propanoic acid with fluorine

Key Observations :

Functional Group Modifications

Substituents like methoxy or cyclopropyl groups introduce steric and electronic effects:

Table 3: Functional Group Variants
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl C₁₀H₁₄ClNO₃ 231.67 AS103310 Methoxy group enhances electron density
2-Amino-2-(3-chlorophenyl)propanoic acid HCl C₉H₁₁ClNO₂ 223.64 1810069-93-2 Chlorine at meta position; propanoic acid

Key Observations :

    Biological Activity

    (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride, commonly referred to as (S)-Bromophenylalanine, is a chiral amino acid derivative with significant biological relevance. This compound features a bromine atom on the phenyl ring, which enhances its biological activity and influences its interactions with various biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C9H10BrClN2O2C_9H_{10}BrClN_2O_2. It consists of an amino group (-NH₂), a carboxylic acid group (-COOH), and a brominated phenyl group. This unique structure contributes to its distinct physical and chemical properties, making it a subject of interest in pharmacological studies.

    Target Interactions

    This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors. Preliminary studies suggest that it may act as an antagonist at certain glutamate receptors, influencing synaptic transmission and neuronal excitability. This mechanism positions it as a potential candidate for therapeutic applications in neurological disorders such as anxiety and depression.

    Biochemical Pathways

    The presence of the bromine atom in the phenyl ring is believed to enhance the compound's binding affinity to various targets, potentially altering ion transport across cell membranes. This effect may lead to changes in transmembrane potential, impacting cellular processes such as neurotransmission and muscle contraction.

    Neuropharmacological Effects

    Research has demonstrated that this compound can modulate synaptic transmission, making it relevant for neuropharmacological studies. It has shown promise in preclinical models for its anticonvulsant properties, with effective doses significantly lower than those of standard medications.

    Antimicrobial Activity

    In addition to its neuropharmacological effects, this compound has been investigated for its antimicrobial properties. Studies have indicated that it may exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

    Quantitative Structure-Activity Relationship (QSAR) Models

    Quantitative structure-activity relationship (QSAR) models have been employed to predict the efficacy of this compound based on its structural features. These models help identify key functional groups that contribute to its biological activity, facilitating the design of more potent derivatives.

    Comparative Analysis with Similar Compounds

    A comparative analysis highlights the unique properties of this compound relative to other amino acid derivatives:

    Compound NameStructure FeaturesUnique Properties
    This compoundBrominated phenyl groupNeurotransmitter antagonist activity
    L-PhenylalanineNon-brominated phenyl groupEssential amino acid; precursor to neurotransmitters
    (S)-BromoalanineSimple bromo-substituted amino acidLess complex; different interaction profile
    (S)-3-Bromo-L-TyrosineHydroxyl group on aromatic ringDifferent reactivity; potential antioxidant properties

    This table illustrates how the presence of the bromine atom and the specific arrangement of functional groups contribute to the distinct bioactivity of this compound.

    Q & A

    Q. How should researchers address discrepancies between computational predictions and experimental binding data?

    • Methodological Answer : Reconcile differences by:
    • Force field refinement : Use AMBER or CHARMM with halogen-bonding parameters for bromine.
    • Ensemble docking : Account for protein flexibility by docking to multiple receptor conformations.
    • Alchemical free energy calculations (e.g., FEP+) to predict ΔΔG of binding .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride
    Reactant of Route 2
    (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

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